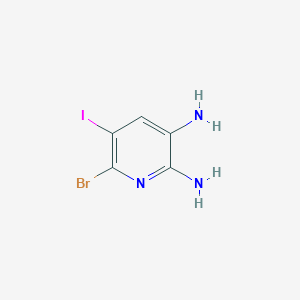
6-Bromo-5-iodopyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-iodopyridine-2,3-diamine is a heterocyclic organic compound that contains both bromine and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-iodopyridine-2,3-diamine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyridine derivatives. For instance, starting from 2,3-diaminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, followed by iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the purification process may include crystallization, distillation, or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-iodopyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form carbon-carbon bonds.
Amination Reactions: The compound can undergo amination reactions to introduce amino groups at specific positions on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Cross-Coupling: Palladium or copper catalysts are commonly employed along with appropriate ligands and bases.
Amination: Copper-catalyzed amination using amines or amides under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
6-Bromo-5-iodopyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-iodopyridine-2,3-diamine in its applications involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can facilitate the formation of new bonds and functional groups, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as binding to metal centers in catalysis or interacting with biological targets in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-iodopyridine: Similar in structure but lacks the amino groups at positions 2 and 3.
5-Bromo-2-iodopyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
2,3-Diaminopyridine: Lacks the halogen atoms but has similar amino group positions.
Uniqueness
6-Bromo-5-iodopyridine-2,3-diamine is unique due to the presence of both bromine and iodine atoms along with amino groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C5H5BrIN3 |
|---|---|
Molecular Weight |
313.92 g/mol |
IUPAC Name |
6-bromo-5-iodopyridine-2,3-diamine |
InChI |
InChI=1S/C5H5BrIN3/c6-4-2(7)1-3(8)5(9)10-4/h1H,8H2,(H2,9,10) |
InChI Key |
OAKFDINLLPJEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1I)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















